molecular formula C9H15Cl2N3O4S B12285498 [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride

[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride

Cat. No.: B12285498
M. Wt: 332.20 g/mol
InChI Key: QFOCUSRQUOARKV-UHFFFAOYSA-N
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Description

[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a sulfanylformic acid group, and an ethoxy-substituted amino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfanylformic Acid Group: This step involves the reaction of the imidazole derivative with thiol-containing reagents under acidic conditions to introduce the sulfanylformic acid group.

    Ethoxy-Substituted Amino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or biocompatibility.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may have applications in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the sulfanylformic acid group can form covalent bonds with nucleophilic sites in proteins and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid: Lacks the dihydrochloride component.

    [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylacetic acid: Contains an acetic acid group instead of sulfanylformic acid.

    [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylmethane: Contains a sulfanylmethane group instead of sulfanylformic acid.

Uniqueness

The presence of the sulfanylformic acid group and the dihydrochloride component makes [5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride unique

Properties

Molecular Formula

C9H15Cl2N3O4S

Molecular Weight

332.20 g/mol

IUPAC Name

[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O4S.2ClH/c1-2-16-7(13)6(10)3-5-4-11-8(12-5)17-9(14)15;;/h4,6H,2-3,10H2,1H3,(H,11,12)(H,14,15);2*1H

InChI Key

QFOCUSRQUOARKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(N1)SC(=O)O)N.Cl.Cl

Origin of Product

United States

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